trans-4-Hydroxycyclohexanecarboxylic acid

Overview

Description

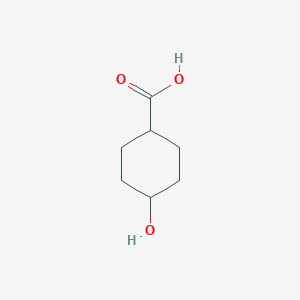

trans-4-Hydroxycyclohexanecarboxylic acid: is a chemical compound with the molecular formula C7H12O3. It is a white to off-white solid that is used as a substrate in the synthesis of cyclohexanecarboxylic acid. This compound is also a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract .

Mechanism of Action

Target of Action

Trans-4-Hydroxycyclohexanecarboxylic acid is primarily a substrate for the production of cyclohexanecarboxylic acid . This suggests that its primary target is the enzyme or enzymes involved in the conversion of this compound to cyclohexanecarboxylic acid.

Mode of Action

The compound interacts with its target enzymes, providing the necessary substrate for the production of cyclohexanecarboxylic acid

Biochemical Pathways

This compound is involved in the metabolic pathway leading to the production of cyclohexanecarboxylic acid

Pharmacokinetics

It is known that the compound is a by-product of intestinal bacterial metabolism and can be excreted via the urinary system . This suggests that the compound can be absorbed and distributed in the body, metabolized by intestinal bacteria, and excreted in urine.

Result of Action

As a substrate for the production of cyclohexanecarboxylic acid, it likely contributes to the levels of this compound in the body .

Action Environment

Factors such as the presence and activity of intestinal bacteria, which metabolize the compound, could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Trans-4-Hydroxycyclohexanecarboxylic acid interacts with several enzymes and proteins. One such enzyme is 4-hydroxycyclohexanecarboxylate dehydrogenase, which requires NAD as a cofactor . This enzyme is highly specific for 4-oxocyclohexanecarboxylate, and the carboxyl group is essential for its activity .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with enzymes and proteins. For instance, its interaction with 4-hydroxycyclohexanecarboxylate dehydrogenase can influence cellular metabolism, particularly in organisms like Corynebacterium cyclohexanicum that utilize cyclohexanecarboxylic acid as a carbon source .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase. This enzyme catalyzes the dehydrogenation of this compound to 4-oxocyclohexanecarboxylate .

Temporal Effects in Laboratory Settings

Its role as a substrate for cyclohexanecarboxylic acid production suggests that it may have implications for long-term cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyclohexanecarboxylic acid degradation. This process begins with the hydroxylation of cyclohexanecarboxylic acid to yield this compound, which is then dehydrogenated to 4-oxocyclohexanecarboxylate .

Subcellular Localization

The subcellular localization of this compound is also not well known. Given its role in metabolic pathways, it is likely to be found in areas of the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid in the presence of a catalyst and solvent. The process includes the following steps:

- Adding p-hydroxybenzoic acid, a catalyst, and a solvent into a high-pressure reactor.

- Obtaining cis- and this compound.

- Adding the 4-Hydroxycyclohexanecarboxylic acid into the solvent and introducing a certain volume of sodium alkoxide as the catalyst.

- Increasing the temperature to facilitate the isomerization reaction, resulting in this compound with a content of over 90%.

- Purifying the trans-4 isomer through recrystallization using petroleum ether and ethyl acetate .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-oxocyclohexanecarboxylic acid.

Reduction: It can be reduced back to cyclohexanecarboxylic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: 4-oxocyclohexanecarboxylic acid.

Reduction: Cyclohexanecarboxylic acid.

Substitution: Various substituted cyclohexanecarboxylic acids depending on the substituent introduced.

Scientific Research Applications

trans-4-Hydroxycyclohexanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Cyclohexanecarboxylic acid: A parent compound with similar structural features but lacks the hydroxyl group.

4-Hydroxycyclohexanecarboxylate: The conjugate base of trans-4-Hydroxycyclohexanecarboxylic acid.

Ethyl trans-4-Hydroxycyclohexanecarboxylate: An ester derivative used in similar applications.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its role as a metabolic by-product and substrate in various synthetic processes highlights its importance in both biological and industrial contexts .

Biological Activity

trans-4-Hydroxycyclohexanecarboxylic acid (trans-4-HCA) is a hydroxy monocarboxylic acid with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. It is characterized by a cyclohexane ring bearing both a hydroxyl group and a carboxylic acid group in a trans configuration. This unique structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry and biocatalysis.

Sources and Natural Occurrence

trans-4-HCA has been identified as a natural product in Tsuga dumosa, a species of hemlock tree native to North America. This discovery suggests that the compound may play a role in the plant's metabolism or defense mechanisms against herbivores or pathogens. Further studies are needed to elucidate its specific functions within the plant.

The compound serves as an organic intermediate in various synthetic pathways, particularly in the production of other biologically active molecules. Its ability to act as a substrate for enzymes involved in the breakdown of cyclohexane rings highlights its importance in organic synthesis and biocatalysis .

Synthesis Methods

Several methods for synthesizing trans-4-HCA have been reported, including:

- Friedel-Crafts Reactions : Utilizing p-hydroxybenzoic acid or its esters as starting materials.

- Biocatalytic Processes : Leveraging enzyme-catalyzed reactions for more environmentally friendly synthesis .

Enzymatic Interactions

trans-4-HCA can interact with various biological macromolecules, particularly enzymes that rely on proton transfer mechanisms due to its Bronsted acid properties. This interaction may influence enzymatic activity and has implications for metabolic pathways involving cyclohexane derivatives .

Inhibition of Janus Kinase 1

Research indicates that trans-4-HCA exhibits inhibitory activity against Janus kinase 1 (JAK1), suggesting potential applications in anti-inflammatory therapies and cancer treatment. JAK1 is involved in signaling pathways that regulate immune responses and cell proliferation, making it a target for therapeutic intervention .

Comparative Analysis with Related Compounds

The following table summarizes key features of trans-4-HCA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H12O3 | Hydroxyl and carboxyl groups; trans configuration |

| 4-Hydroxycyclohexanoic Acid | C7H12O3 | Similar reactivity; potential for lactonization |

| Cyclohexanecarboxylic Acid | C7H12O2 | Lacks hydroxyl group; different biological activity |

| cis-4-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | Cis configuration alters properties significantly |

The trans configuration of trans-4-HCA is crucial, as it influences its interactions and reactivity compared to its cis counterpart and other similar compounds, leading to distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the biological activity of trans-4-HCA:

- Anti-inflammatory Effects : A study demonstrated that trans-4-HCA inhibited JAK1 activity, which could reduce inflammation markers in cellular models .

- Enzyme Substrate Role : Research highlighted its role as a substrate for specific enzymes, providing insight into its catalytic mechanisms and potential applications in biocatalysis.

- Medicinal Chemistry Applications : Investigations into trans-4-HCA's role as an intermediate in synthesizing pyrazole-pyrimidine derivatives revealed its potential as an antitumor agent, further emphasizing its importance in drug development .

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of trans-4-Hydroxycyclohexanecarboxylic acid in biological systems?

A1: this compound serves as the specific substrate for the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase found in Corynebacterium cyclohexanicum []. This enzyme plays a crucial role in the organism's metabolism by catalyzing the oxidation of this compound to 4-oxocyclohexanecarboxylic acid, utilizing NAD+ as a cofactor []. This reaction is part of the metabolic pathway allowing Corynebacterium cyclohexanicum to utilize cyclohexanecarboxylic acid as its sole carbon source []. Interestingly, the enzyme displays strict stereospecificity, only acting on the trans isomer and not the cis isomer of 4-hydroxycyclohexanecarboxylic acid [].

Q2: Can you describe a key intermediate in the synthesis of a very late antigen-4 (VLA-4) antagonist that involves this compound?

A2: A novel synthesis of the VLA-4 antagonist, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, utilizes tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate []. This synthesis leverages commercially available this compound as the starting material [].

Q3: What are some of the advantages of using tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate in organic synthesis?

A3: The use of tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate in the synthesis of the VLA-4 antagonist offers several benefits []. This approach allows for the efficient construction of the complex molecule through a series of controlled chemical transformations. Additionally, starting with this compound as the initial building block provides a cost-effective and scalable route for the synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.